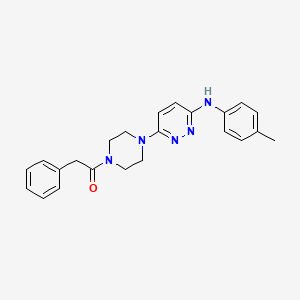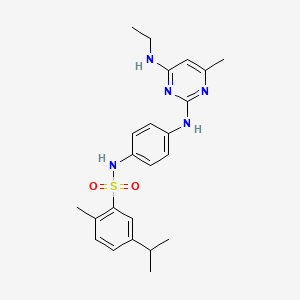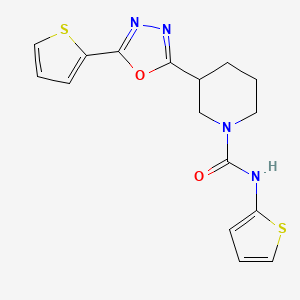
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a cyclopentyl group (a 5-membered carbon ring), and a 2-hydroxyethoxy group (an ethoxy group with a hydroxyl substitution at the 2-position) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzamide group is planar due to the resonance in the carbonyl and the nitrogen. The cyclopentyl group would provide some degree of three-dimensionality.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The hydroxyethoxy group could potentially be involved in ether formation or cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide and the hydroxyethoxy group would likely make it somewhat polar, affecting its solubility in different solvents .Mechanism of Action
BMS-986177 acts as a potent and selective inhibitor of the enzyme, which is involved in the regulation of various cellular processes. This enzyme plays a critical role in the regulation of various cellular pathways, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BMS-986177 is its selectivity and potency. It has a specific mechanism of action that makes it a potential candidate for future drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for the development of BMS-986177. One of the potential applications is in the treatment of cancer, where it could be used as a targeted therapy to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammation and autoimmune diseases, where it could be used to reduce inflammation and improve immune function. Additionally, BMS-986177 could be used in the treatment of neurological disorders, where it could improve cognitive function and reduce the progression of the disease. Further studies are needed to explore the full potential of this compound in different disease states.
In conclusion, BMS-986177 is a promising small molecule inhibitor that has shown significant potential in scientific research applications. Its unique mechanism of action and selectivity make it a potential candidate for future drug development in various disease states. Further studies are needed to explore its full potential and overcome any limitations associated with its use.
Synthesis Methods
The synthesis of BMS-986177 involves several steps, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine to form the desired product. The final compound is purified using column chromatography to achieve high purity.
Scientific Research Applications
BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of various cellular processes.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-9-14(2)11-15(10-13)16(20)18-12-17(21-8-7-19)5-3-4-6-17/h9-11,19H,3-8,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTMFGCVVVERHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)
![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)



![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)
![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)


![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)
